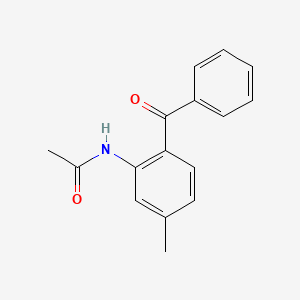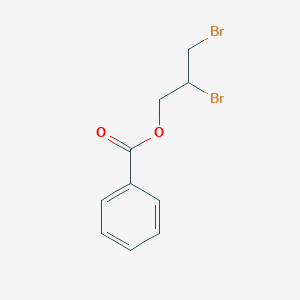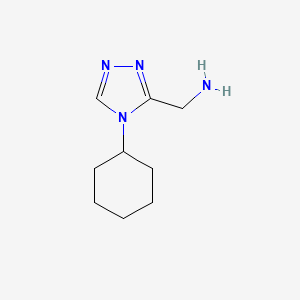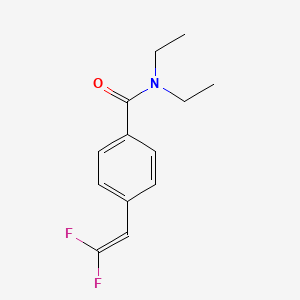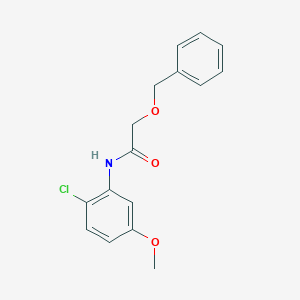
2-Benzyloxy-N-(2-chloro-5-methoxy-phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxy-N-(2-chloro-5-metnhoxy-phenyl) acetamide is an organic compound with the molecular formula C16H16ClNO3 and a molecular weight of 305.76 g/mol . It is characterized by the presence of a benzyloxy group, a chloro-substituted phenyl ring, and an acetamide functional group. This compound is typically a yellow to white semi-solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-N-(2-chloro-5-metnhoxy-phenyl) acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable halogenating agent, such as thionyl chloride, to form benzyl chloride. This is followed by the reaction with sodium methoxide to yield benzyl methoxy ether.
Introduction of the Chloro-Substituted Phenyl Ring: The chloro-substituted phenyl ring can be synthesized by chlorination of a suitable phenol derivative using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of the chloro-substituted phenyl ring with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of 2-Benzyloxy-N-(2-chloro-5-metnhoxy-phenyl) acetamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-N-(2-chloro-5-metnhoxy-phenyl) acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The acetamide group can be reduced to form an amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzaldehyde derivative.
Reduction: Amine derivative.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-Benzyloxy-N-(2-chloro-5-metnhoxy-phenyl) acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-N-(2-chloro-5-metnhoxy-phenyl) acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the chloro-substituted phenyl ring can engage in halogen bonding with target molecules. The acetamide group may participate in hydrogen bonding, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxy-N-(2-chloro-4-methoxy-phenyl) acetamide
- 2-Benzyloxy-N-(2-chloro-5-ethoxy-phenyl) acetamide
- 2-Benzyloxy-N-(2-chloro-5-methyl-phenyl) acetamide
Uniqueness
2-Benzyloxy-N-(2-chloro-5-metnhoxy-phenyl) acetamide is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C16H16ClNO3 |
|---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)-2-phenylmethoxyacetamide |
InChI |
InChI=1S/C16H16ClNO3/c1-20-13-7-8-14(17)15(9-13)18-16(19)11-21-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,19) |
InChI Key |
QBYLAWPLULPCIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


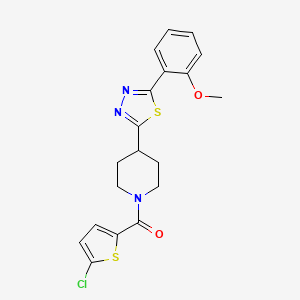

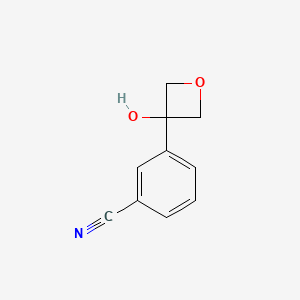
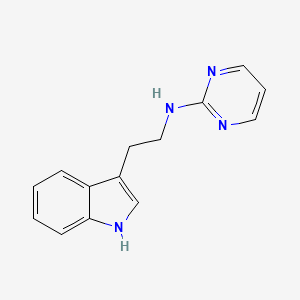

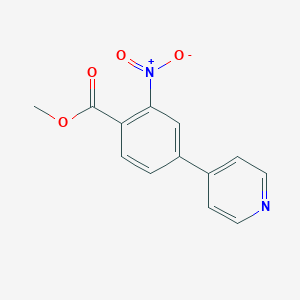
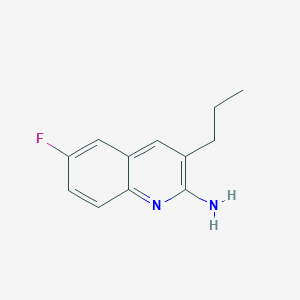
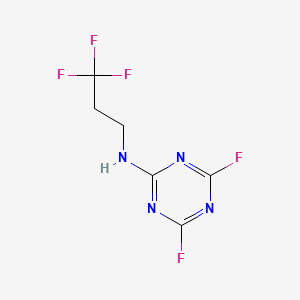

![2-(5-Bromopentyl)benzo[d]oxazole](/img/structure/B14129325.png)
